molecular formula C16H23N5 B122080 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine CAS No. 157013-32-6

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

Cat. No. B122080
M. Wt: 285.39 g/mol
InChI Key: UADIKEUOAMACNA-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex chemical entities .

Synthesis Analysis

The synthesis of pyrrolopyrimidines can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of related compounds has been reported using a multicomponent reaction between 6-aminopyrimidines, dimedone, and arylglyoxal, leading to unexpected cyclization processes . Another example is the synthesis of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines from chloroacetaldehyde and 1,3-dimethyl-6-aminouracil, followed by further treatment with appropriate reagents . These methods highlight the versatility and reactivity of pyrrolopyrimidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines can be elucidated using techniques such as NMR and X-ray diffraction. For example, the structure of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines was confirmed by these methods . Additionally, the study of hydrogen-bonded structures in related compounds, such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate, provides insights into the electronic structures and intermolecular interactions of these molecules .

Chemical Reactions Analysis

Pyrrolopyrimidines undergo various chemical reactions, including cycloadditions, Michael-type reactions, and electrophilic substitution reactions. For instance, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes formal [4+2] cycloaddition reactions with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines . Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione typically occur at position 7, with halogenation, aminomethylation, acylation, and azo coupling being common reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines, such as thermal stability and reactivity, are crucial for their practical applications. Thermal analyses of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines have provided information on their stability and decomposition patterns under various atmospheric conditions . The reactivity of pyridinols, which are structurally related to pyrrolopyrimidines, has been examined in radical-initiated autoxidations, revealing their potential as antioxidants .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis: Pyrrolo[2,3-d]pyrimidines, including variants like 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, have been synthesized on a large scale using efficient and ecological processes (Fischer & Misun, 2001).
  • Advanced Synthesis Techniques: Improved synthesis methods have been developed for pyrrolo[2,3-d]pyrimidine derivatives, enhancing the efficiency of producing these compounds (Zhang et al., 2018).

Applications in Molecular and Pharmaceutical Research

  • Derivative Synthesis: Novel methods for synthesizing derivatives of pyrrolo[2,3-d]pyrimidines, including microwave-assisted reactions, have been explored for potential applications in pharmaceuticals (Naidu & Bhuyan, 2014).
  • Anti-Inflammatory Properties: Some derivatives of pyrrolo[2,3-d]pyrimidine have shown significant anti-inflammatory activities, highlighting their potential in medicinal chemistry (Mohamed, Kamel, & Abd El-hameed, 2013).

Advances in Heterocyclic Chemistry

  • Novel Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of new heterocyclic systems, which are of interest in various scientific fields including organic chemistry and drug development (Quiroga et al., 2010).

Green Chemistry and Sustainable Practices

  • Eco-friendly Synthesis: Efforts have been made to develop green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, emphasizing environmental sustainability in chemical manufacturing (Javahershenas & Khalafy, 2017).

properties

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIKEUOAMACNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166193
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

CAS RN

157013-32-6
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157013-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-89843A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-89843A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
TT Rohn, TR Hinds, FF Vincenzi - Biochemical Pharmacology, 1996 - Elsevier
Preincubation of red blood cell (RBC) membranes with a model system known to generate reactive oxygen species (ROS) and free radicals (200 μM ferrous sulfate and 200 μM EDTA, …
Number of citations: 75 www.sciencedirect.com
Z Zhao, KA Koeplinger, GE Padbury… - Chemical research in …, 1996 - ACS Publications
U-89843 is a novel pyrrolo[2,3-d]pyrimidine antioxidant with prophylactic activity in animal models of lung inflammation. During preclinical safety evaluation, U-89843 was found to give …
Number of citations: 22 pubs.acs.org
Z Zhao, KA Koeplinger, GL Bundy, LS Banitt… - Drug metabolism and …, 1996 - ASPET
The biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843) has been studied in rat both in vitro and in vivo. Major metabolites observed by HPLC …
Number of citations: 7 dmd.aspetjournals.org
Z Zhao, KA Koeplinger, GE Padbury, CS Aaron… - … /Genetic Toxicology and …, 1997 - Elsevier
U-89843 has been shown to undergo biotransformation, both in vitro and in vivo, to form U-97924 as a major primary metabolite. U-89843 was found to be positive in an in vitro UDS …
Number of citations: 3 www.sciencedirect.com
A Bagul, D Gaikwad, Y Patil - 2023 - researchsquare.com
Ten new transition metal complexes (1–10) with 4-[2-(2-chlorobenzy-lidene) hydrazinyl]-7H-pyrrolo [2, 3-d] pyrimidine (HPPHoCB) was prepared. 4-[2-(2-Chlorobenzylidene) hydrazinyl]…
Number of citations: 2 www.researchsquare.com
MW Attwa, AA Kadi, AS Abdelhameed - Journal of Pharmaceutical and …, 2019 - Elsevier
Avitinib (AC0010) is a third generation inhibitor of the EGFR (epidermal growth factor receptor) that was permitted parallel phase I clinical trials in the US and in 2014. It is estimated to …
Number of citations: 37 www.sciencedirect.com
MW Attwa, AA Kadi, AS Abdelhameed - 2018 - onx0912inhibitor.com
Avitinib (AC0010) is a third generation inhibitor of the EGFR (epidermal growth factor receptor) that was permitted parallel phase I clinical trials in the US and in 2014. It is estimated to …
Number of citations: 0 onx0912inhibitor.com
TT Rohn, LK Nelson, G Waeg, MT Quinn - Biochemical pharmacology, 1998 - Elsevier
4-Hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA) are major lipid peroxidation products generated by free radical attack on membranes and appear to contribute to the …
Number of citations: 45 www.sciencedirect.com
Z Zhao, KA Koeplinger… - … , Biological, and Chemical …, 1999 - Wiley Online Library
PNU‐106893, N‐{3‐[1‐(4‐hydroxy‐2‐oxo‐6‐phenyl‐6‐propyl‐5,6‐dihydro‐2H‐pyran‐3‐yl)‐2,2‐dimethylpropyl]phenyl}‐1‐methyl‐1H‐imidazole‐4‐sulfonamide, is a selective HIV …
Number of citations: 1 onlinelibrary.wiley.com
T Hansen, T Alst, M Havelkova… - Journal of medicinal …, 2010 - ACS Publications
We have synthesized a series of small β-peptidomimetics (M w <650) that were based on the minimal pharmacophore model for anti-Staphylococcal activity of short cationic …
Number of citations: 95 pubs.acs.org

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